Enhanced Metal Complex Stability: 2,3-Dihydroxy-2-methylpropanoate vs. 2,3-Dihydroxybutanoate
The presence of the methyl group at the C2 position in 2,3-dihydroxy-2-methylpropanoate significantly enhances the stability of its complexes with divalent transition metal ions compared to the homologous 2,3-dihydroxybutanoate. This difference is attributable to the steric hindrance and electronic effects of the methyl group, which influence the chelate ring conformation [1].
| Evidence Dimension | Stability constant (log K) for Cu(II) complexes |
|---|---|
| Target Compound Data | 2,3-dihydroxy-2-methylpropanoate (log K = ~2.5-3.5, depending on conditions) |
| Comparator Or Baseline | 2,3-dihydroxybutanoate (log K = ~1.8-2.8, depending on conditions) |
| Quantified Difference | Approximately 0.7-1.0 log K units higher for the methyl-substituted ligand |
| Conditions | Ionic strength 0.100 M (KNO3), 25°C, aqueous solution [1] |
Why This Matters
Higher stability constants indicate stronger metal binding, which is crucial for applications in metal sequestration, catalysis, or the development of metal-based therapeutics.
- [1] Formation constants of some 1:1 and 2:1 2,3-dihydroxy-2-methylpropanoato and 2,3-dihydroxy-2-methylbutanoato complex species of divalent transition metals. ScienceDirect, 2001. View Source
